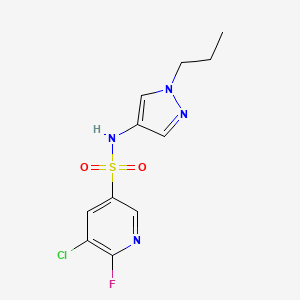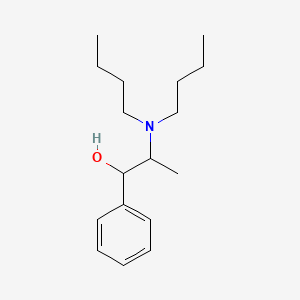
5-Chloro-6-fluoro-N-(1-propylpyrazol-4-yl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-fluoro-N-(1-propylpyrazol-4-yl)pyridine-3-sulfonamide, also known as CFPS, is a novel compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and agricultural chemistry.
Mécanisme D'action
The mechanism of action of 5-Chloro-6-fluoro-N-(1-propylpyrazol-4-yl)pyridine-3-sulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in cells. In cancer cells, 5-Chloro-6-fluoro-N-(1-propylpyrazol-4-yl)pyridine-3-sulfonamide has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In fungal cells, 5-Chloro-6-fluoro-N-(1-propylpyrazol-4-yl)pyridine-3-sulfonamide has been shown to inhibit the activity of specific enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects
5-Chloro-6-fluoro-N-(1-propylpyrazol-4-yl)pyridine-3-sulfonamide has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In animal models, 5-Chloro-6-fluoro-N-(1-propylpyrazol-4-yl)pyridine-3-sulfonamide has been shown to reduce inflammation and oxidative stress. In plants, 5-Chloro-6-fluoro-N-(1-propylpyrazol-4-yl)pyridine-3-sulfonamide has been shown to inhibit the growth of weeds and fungal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
5-Chloro-6-fluoro-N-(1-propylpyrazol-4-yl)pyridine-3-sulfonamide has several advantages for lab experiments, including its high purity and stability, broad spectrum of activity, and relatively low toxicity. However, it also has some limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for the study of 5-Chloro-6-fluoro-N-(1-propylpyrazol-4-yl)pyridine-3-sulfonamide. In medicinal chemistry, further studies are needed to optimize its pharmacological properties and develop more potent and selective analogs. In agricultural chemistry, further studies are needed to evaluate its efficacy and safety in different crops and environments. Moreover, the mechanism of action of 5-Chloro-6-fluoro-N-(1-propylpyrazol-4-yl)pyridine-3-sulfonamide needs to be further elucidated to facilitate the development of new drugs and agrochemicals.
Conclusion
In conclusion, 5-Chloro-6-fluoro-N-(1-propylpyrazol-4-yl)pyridine-3-sulfonamide is a novel compound that has gained significant attention in scientific research. It has potential applications in various fields, including medicinal chemistry and agricultural chemistry. 5-Chloro-6-fluoro-N-(1-propylpyrazol-4-yl)pyridine-3-sulfonamide has been shown to have a broad spectrum of activity and various biochemical and physiological effects. However, further studies are needed to optimize its properties and develop more potent and selective analogs.
Méthodes De Synthèse
5-Chloro-6-fluoro-N-(1-propylpyrazol-4-yl)pyridine-3-sulfonamide can be synthesized through a multi-step process that involves the reaction of 5-chloro-6-fluoronicotinic acid with 1-propyl-4-pyrazolecarboxaldehyde, followed by the addition of sulfonamide and trifluoroacetic acid. The final product is obtained after purification through recrystallization. The synthesis method has been optimized to produce a high yield of pure 5-Chloro-6-fluoro-N-(1-propylpyrazol-4-yl)pyridine-3-sulfonamide.
Applications De Recherche Scientifique
5-Chloro-6-fluoro-N-(1-propylpyrazol-4-yl)pyridine-3-sulfonamide has been studied extensively for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. 5-Chloro-6-fluoro-N-(1-propylpyrazol-4-yl)pyridine-3-sulfonamide has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
In agricultural chemistry, 5-Chloro-6-fluoro-N-(1-propylpyrazol-4-yl)pyridine-3-sulfonamide has been studied as a potential herbicide and fungicide. It has been shown to have a broad spectrum of activity against various weeds and fungal pathogens, making it a promising candidate for the development of new agrochemicals.
Propriétés
IUPAC Name |
5-chloro-6-fluoro-N-(1-propylpyrazol-4-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN4O2S/c1-2-3-17-7-8(5-15-17)16-20(18,19)9-4-10(12)11(13)14-6-9/h4-7,16H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFMDOJNEQGFNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)NS(=O)(=O)C2=CC(=C(N=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-ethoxyethyl)-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2436546.png)
![3-(2,5-dimethylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2436548.png)
![2-(2,3-dihydro-1H-indene-5-carbonyl)-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B2436553.png)
![methyl 2-((3-chloro-4-fluorophenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2436554.png)

![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2436556.png)


![(E)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B2436559.png)
![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2436560.png)

![4-Chlorophenyl {6-[(2,4-dichlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl sulfide](/img/structure/B2436563.png)
![4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide](/img/structure/B2436564.png)